molecular formula C20H24N4 B5988363 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B5988363
M. Wt: 320.4 g/mol
InChI Key: BTGFXAKWKYLGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of a substituted pyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may require heating and the use of solvents such as dimethylformamide or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects .

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.

    1,3-Dimethylpyrazole: A simpler pyrazole derivative with fewer functional groups.

Uniqueness: 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This combination imparts distinct chemical properties and biological activities, making it a valuable scaffold for drug development and other scientific research applications .

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14-7-9-17(10-8-14)19-16(3)20-21-15(2)13-18(24(20)22-19)23-11-5-4-6-12-23/h7-10,13H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGFXAKWKYLGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.